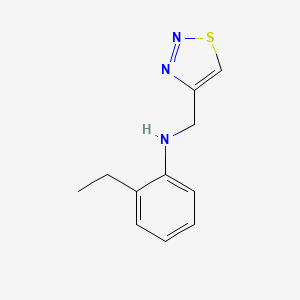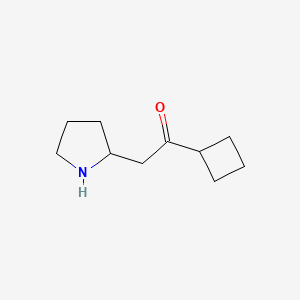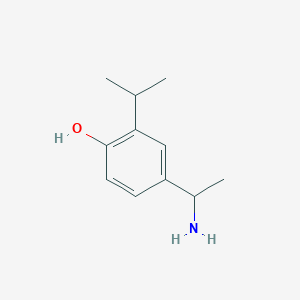
4-(1-Aminoethyl)-2-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-2-(propan-2-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One common method is the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination using an amine source like ammonia or an amine derivative under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step to facilitate the reductive amination process.
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)-2-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学的研究の応用
4-(1-Aminoethyl)-2-(propan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-(1-Aminoethyl)-4-(propan-2-YL)phenol: Positional isomer with different spatial arrangement of functional groups.
4-(1-Aminoethyl)-2-methylphenol: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
4-(1-Aminoethyl)-2-(propan-2-YL)phenol is unique due to the presence of both the aminoethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-(1-aminoethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-8,13H,12H2,1-3H3 |
InChIキー |
UXHCYESBOVOFGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


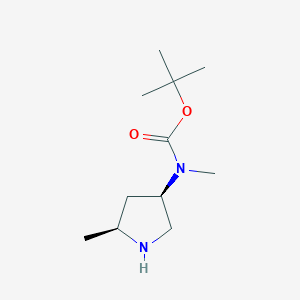


![tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)

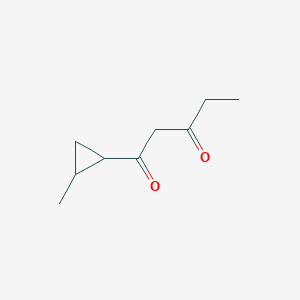
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
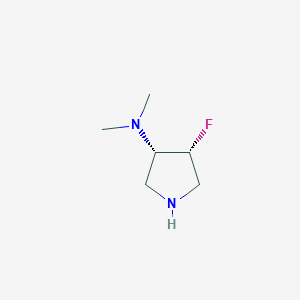
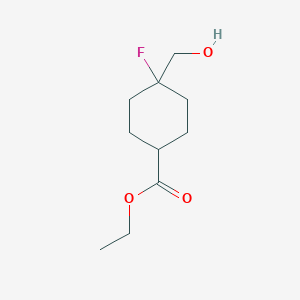
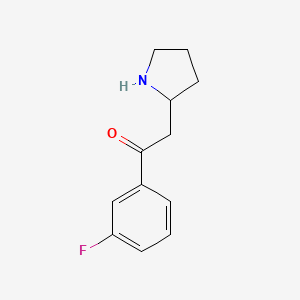
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
